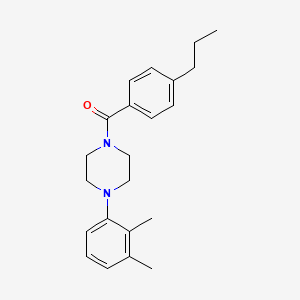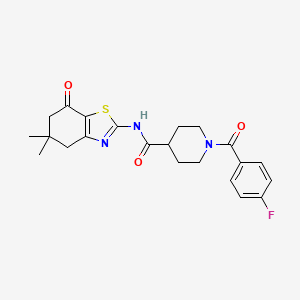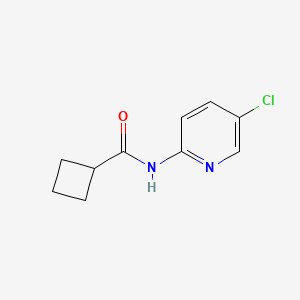
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine
説明
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine, also known as R1482, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the piperazine family and has been synthesized using various methods.
作用機序
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine acts by inhibiting the reuptake of serotonin, which is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By inhibiting the reuptake of serotonin, 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine increases the levels of serotonin in the synaptic cleft, which enhances its activity and improves mood. 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine has also been shown to have a moderate affinity for the dopamine transporter, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine has been shown to have several biochemical and physiological effects. In addition to its antidepressant effects, 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine has been shown to have anxiolytic effects, which may be due to its ability to increase the levels of serotonin in the brain. 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of the opioid system.
実験室実験の利点と制限
One of the advantages of using 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine in lab experiments is its high selectivity for the serotonin transporter, which makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one of the limitations of using 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine is its relatively low potency compared to other SSRIs, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for the research on 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine. One of the most promising directions is the development of more potent analogs of 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine that can be used as antidepressants. Another direction is the investigation of the potential therapeutic applications of 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine in other neurological disorders such as anxiety, pain, and addiction. Additionally, the mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine needs to be further elucidated to better understand its effects on various neurotransmitter systems.
Conclusion:
In conclusion, 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine is a novel compound with potential therapeutic applications in the treatment of depression and other neurological disorders. Its ability to selectively inhibit the serotonin transporter makes it a useful tool for studying the role of serotonin in various physiological and pathological processes. Further research is needed to fully understand the mechanism of action of 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine and to develop more potent analogs for therapeutic use.
科学的研究の応用
The potential therapeutic applications of 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine have been extensively studied in recent years. One of the most promising applications is its use as an antidepressant. Studies have shown that 1-(2,3-dimethylphenyl)-4-(4-propylbenzoyl)piperazine acts as a selective serotonin reuptake inhibitor (SSRI) and has a high affinity for the serotonin transporter. This makes it an effective antidepressant as it increases the levels of serotonin in the brain, which is known to improve mood and reduce symptoms of depression.
特性
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(4-propylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-4-6-19-9-11-20(12-10-19)22(25)24-15-13-23(14-16-24)21-8-5-7-17(2)18(21)3/h5,7-12H,4,6,13-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQILTSFTAENKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC(=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2,3-Dimethylphenyl)piperazin-1-yl](4-propylphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methoxy-N-methyl-5-({[2-(1-piperidinylcarbonyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B4734283.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B4734288.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4734291.png)
![6-[2-(difluoromethoxy)-5-methylphenyl]-3-(4-methylphenyl)-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one](/img/structure/B4734304.png)
![3-(4-chlorophenyl)-7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4734325.png)
![7-(4-chlorobenzyl)-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4734327.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-2-propen-1-one](/img/structure/B4734334.png)

![N-(2-chlorophenyl)-N'-[1-(3-pyridinyl)ethyl]urea](/img/structure/B4734343.png)
![5-[(propylthio)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B4734361.png)
![1-[(4-ethoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B4734372.png)

![N-[2-(methylthio)phenyl]-4-(4-morpholinyl)benzamide](/img/structure/B4734382.png)